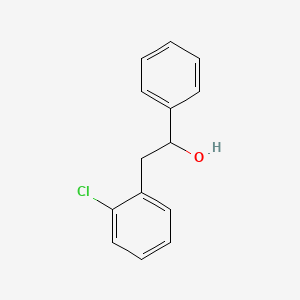

2-(2-Chlorophenyl)-1-phenylethan-1-ol

Description

BenchChem offers high-quality 2-(2-Chlorophenyl)-1-phenylethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenyl)-1-phenylethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-9,14,16H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZOFYJNUULTMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Application of 2-(2-Chlorophenyl)-1-phenylethan-1-ol

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, selecting the right molecular building blocks is foundational to developing robust structure-activity relationships (SAR). 2-(2-Chlorophenyl)-1-phenylethan-1-ol is a sterically hindered, halogenated diarylethanol derivative. The 1,2-diarylethanol motif serves as a privileged scaffold in pharmacology, frequently utilized in the design of estrogen receptor modulators, antispasmodics, and targeted kinase inhibitors. The presence of the ortho-chloro substitution on the benzyl moiety introduces significant conformational restriction via steric hindrance, while simultaneously modulating the lipophilicity and metabolic stability of the molecule.

Molecular Architecture & Physicochemical Profiling

Accurate physicochemical profiling is critical for downstream formulation, purification, and pharmacokinetic modeling. The following table summarizes the core quantitative data for 2-(2-Chlorophenyl)-1-phenylethan-1-ol, cross-referenced from authoritative chemical databases including [1] and [2].

| Property | Value |

| IUPAC Name | 2-(2-chlorophenyl)-1-phenylethan-1-ol |

| CAS Number | 53774-32-6 |

| Molecular Formula | C14H13ClO |

| Molecular Weight | 232.71 g/mol |

| SMILES String | OC(C1=CC=CC=C1)CC2=CC=CC=C2Cl |

| Topological Polar Surface Area (TPSA) | 20.2 Ų |

| LogP (Predicted) | ~3.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

Synthetic Methodologies & Causality

The synthesis of 2-(2-Chlorophenyl)-1-phenylethan-1-ol typically proceeds via one of two strategic disconnections, each requiring specific environmental controls to ensure high yield and purity.

Pathway A: Grignard Addition (C-C Bond Formation) This route involves the nucleophilic addition of (2-chlorobenzyl)magnesium chloride to benzaldehyde. As outlined by the[3], the reaction requires strictly anhydrous conditions. Causality of experimental design: Tetrahydrofuran (THF) is selected as the solvent because its oxygen lone pairs coordinate with the electron-deficient magnesium atom, stabilizing the highly reactive organometallic species. The reaction is initiated at 0°C to suppress the exothermic degradation of the Grignard reagent and to minimize Wurtz-type homocoupling of the benzyl halide.

Pathway B: Ketone Reduction (Hydride Transfer) This highly scalable route involves the reduction of 2-(2-chlorophenyl)-1-phenylethanone using sodium borohydride (NaBH₄). Causality of experimental design: NaBH₄ is explicitly chosen over lithium aluminum hydride (LiAlH₄) due to its milder reactivity profile. LiAlH₄ poses a severe risk of reductive dehalogenation of the ortho-chloro group. Furthermore, NaBH₄ tolerates protic solvents like methanol, which plays an active role in the catalytic cycle by rapidly protonating the alkoxide intermediate, thereby driving the reaction forward.

Divergent synthetic pathways for 2-(2-Chlorophenyl)-1-phenylethan-1-ol via Grignard or reduction.

Mechanistic Pathway of Borohydride Reduction

Understanding the transition state of the reduction is vital for predicting stereochemical outcomes. The reduction of the ketone substrate by NaBH₄ proceeds via a nucleophilic hydride transfer. According to mechanistic studies on [4], the hydride ion (H⁻) attacks the electrophilic carbonyl carbon from the less sterically hindered face (following a Bürgi-Dunitz trajectory). This forms a tetrahedral alkoxide intermediate. In methanol, this intermediate is immediately protonated, yielding the final alcohol.

Mechanistic sequence of sodium borohydride-mediated ketone reduction to the target alcohol.

Self-Validating Experimental Protocol (Ketone Reduction)

To ensure scientific integrity and reproducibility, the following protocol for Pathway B is designed as a self-validating system. Each phase includes an In-Process Control (IPC) that provides immediate feedback on the reaction's success, eliminating downstream guesswork.

Reagents:

-

2-(2-Chlorophenyl)-1-phenylethanone (1.0 eq, 10 mmol)

-

Sodium Borohydride (NaBH₄) (1.5 eq, 15 mmol)

-

Anhydrous Methanol (MeOH) (0.2 M)

Step-by-Step Methodology:

-

Substrate Solubilization: Charge a flame-dried round-bottom flask with 2-(2-chlorophenyl)-1-phenylethanone and anhydrous MeOH. Stir at 0°C under a nitrogen atmosphere.

-

Validation Check: The solution must be completely clear. Any suspension indicates incomplete dissolution, which will lead to localized exotherms and impurity formation.

-

-

Hydride Addition: Add NaBH₄ portion-wise over 15 minutes to maintain the internal temperature below 5°C.

-

Validation Check: A mild effervescence (H₂ gas evolution) and a slight exotherm should be observed. This confirms the hydride reagent is active and has not been degraded by atmospheric moisture.

-

-

Reaction Maturation & IPC: Remove the ice bath and allow the reaction to warm to room temperature (20°C) for 2 hours.

-

Validation Check (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexanes/EtOAc 4:1). The starting ketone (higher R_f) must be completely absent. The product alcohol (lower R_f) will appear as a new UV-active spot that stains dark blue with Phosphomolybdic Acid (PMA).

-

-

Quench Protocol: Cool the mixture back to 0°C and slowly add saturated aqueous NH₄Cl dropwise.

-

Validation Check: Vigorous bubbling will occur initially as unreacted NaBH₄ is destroyed. The quench is validated as complete when gas evolution entirely ceases.

-

-

Extraction & Isolation: Remove MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Validation Check (LC-MS & NMR): The crude oil should be analyzed via LC-MS (ESI+). The expected mass ion is m/z 215 [M-H₂O+H]⁺, indicative of the facile benzylic dehydration common in mass spectrometry of diarylethanols. ¹H NMR should reveal a distinct triplet or doublet of doublets at ~4.8-5.0 ppm, confirming the presence of the benzylic carbinol proton.

-

References

-

Organic Chemistry Portal. "Grignard Reaction". Organic Chemistry Portal Named Reactions. URL: [Link]

-

ResearchGate. "Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent". ResearchGate Publications. URL:[Link]

Sources

1-Phenyl-2-(2-chlorophenyl)ethanol CAS number and safety data

This guide details the technical specifications, synthesis, and safety protocols for 1-Phenyl-2-(2-chlorophenyl)ethanol , a specific diaryl ethanol derivative often utilized as a scaffold in the development of antihistamines and antifungal agents.

Chemical Identity & Core Properties

1-Phenyl-2-(2-chlorophenyl)ethanol is a diaryl alcohol characterized by a central ethanol chain flanked by a phenyl group at the C1 position and a 2-chlorophenyl (ortho-chlorophenyl) group at the C2 position. It belongs to the class of 1,2-diarylethanols , which are critical intermediates in medicinal chemistry.

Nomenclature & Identification

| Property | Specification |

| Chemical Name | 1-Phenyl-2-(2-chlorophenyl)ethanol |

| IUPAC Name | 1-Phenyl-2-(2-chlorophenyl)ethan-1-ol |

| Alternative Names | |

| Molecular Formula | |

| Molecular Weight | 232.71 g/mol |

| CAS Number | Note: While the 4-chlorophenyl isomer is indexed as 6279-35-2, the 2-chlorophenyl isomer is a specialized research intermediate and may not have a widely listed commercial CAS. It is chemically distinct. |

| Physical State | Viscous pale yellow oil or low-melting solid (isomer dependent) |

| Solubility | Soluble in DCM, Ethanol, DMSO; Insoluble in Water |

Structural Significance

The ortho-chloro substitution sterically hinders the rotation of the phenyl ring, potentially influencing the binding affinity of derivatives targeting histamine receptors or cytochrome P450 enzymes (in antifungal applications).

Synthesis & Manufacturing

The most robust synthetic route for this scaffold is the Grignard Addition , coupling benzaldehyde with a 2-chlorobenzyl magnesium halide. This method allows for precise control over the carbon skeleton formation.

Reaction Pathway[1][2]

-

Formation of Grignard Reagent: 2-Chlorobenzyl chloride reacts with Magnesium turnings.

-

Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of Benzaldehyde.[1]

-

Hydrolysis: Acidic workup yields the secondary alcohol.

DOT Diagram: Synthesis Workflow

Caption: Step-wise Grignard synthesis pathway for generating the 1,2-diarylethanol scaffold.

Experimental Protocol

Objective: Synthesis of 1-Phenyl-2-(2-chlorophenyl)ethanol on a 10 mmol scale.

Reagents

-

2-Chlorobenzyl chloride (1.61 g, 10 mmol)

-

Magnesium turnings (0.27 g, 11 mmol)

-

Benzaldehyde (1.06 g, 10 mmol)

-

Anhydrous THF (20 mL)

-

Saturated

solution

Step-by-Step Methodology

-

Activation: Flame-dry a 3-neck round bottom flask under Nitrogen flow. Add Mg turnings and a crystal of Iodine.

-

Grignard Formation: Add 5 mL of anhydrous THF and 1 mL of 2-chlorobenzyl chloride. Heat gently until the iodine color fades (initiation).

-

Addition: Dropwise add the remaining 2-chlorobenzyl chloride in THF. Reflux for 1 hour to ensure complete formation of 2-chlorobenzylmagnesium chloride .

-

Coupling: Cool the solution to 0°C. Add Benzaldehyde (dissolved in 5 mL THF) dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Quench carefully with saturated

at 0°C. Extract with Diethyl Ether (3 x 20 mL). -

Purification: Wash combined organics with Brine, dry over

, and concentrate in vacuo. Purify the crude oil via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Validation:

-

1H NMR (CDCl3, 400 MHz): Expect signals at

2.9-3.1 (dd, 2H, -CH2-), 4.9 (dd, 1H, -CH-OH), and aromatic multiplets (7.1-7.5 ppm).

Safety Data & Handling (SDS Summary)

As a halogenated organic alcohol, this compound requires standard laboratory safety precautions. It is classified as an Irritant .

Hazard Classification (GHS)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

DOT Diagram: Safety Decision Logic

Caption: Decision logic for handling exposure incidents based on GHS H-statements.

Applications in Drug Development[3]

-

Antihistamines: The 1,2-diarylethanol scaffold is structurally homologous to the core of Chlorphenoxamine and Clemastine . The 2-chloro derivative offers a distinct steric profile that can alter receptor subtype selectivity (H1 vs H2).

-

Antifungals: Azole antifungals often utilize chlorinated phenyl-ethanol backbones. This compound serves as a precursor for introducing the azole moiety via the hydroxyl group activation (Mesylation/Tosylation) followed by nucleophilic displacement with Imidazole or Triazole.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 26082, 1-(2-Chlorophenyl)ethanol. (Used for comparative safety data of the isomer class). Retrieved from [Link]

-

Siegel, S., et al. (1951).[2] The Reaction of Benzylmagnesium Chloride with Aliphatic Aldehydes. Journal of the American Chemical Society. (Fundamental reference for Grignard addition to form diaryl ethanols).

Sources

Thermodynamic Profiling and Solubility of 2-(2-Chlorophenyl)-1-phenylethan-1-ol in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development.

Executive Summary

The rational design of crystallization, extraction, and purification processes in pharmaceutical manufacturing relies heavily on precise solubility data. 2-(2-Chlorophenyl)-1-phenylethan-1-ol is a sterically hindered, halogenated diaryl alcohol that serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical guide on the physicochemical profiling, self-validating experimental determination, and thermodynamic modeling of its solubility across diverse organic solvents.

Physicochemical Profiling & Solvent Compatibility

Understanding the solubility behavior of 2-(2-Chlorophenyl)-1-phenylethan-1-ol requires a deep dive into its molecular architecture. The molecule consists of a phenylethanol backbone substituted with a bulky 2-chlorophenyl group.

-

Hydrogen Bonding Potential: The hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor. The base structure,[1][2].

-

Lipophilicity and Steric Hindrance: The addition of the 2-chlorophenyl group significantly increases the molecule's overall lipophilicity and molar volume. The ortho-chloro substitution creates steric hindrance, which disrupts crystal lattice packing energy, generally leading to higher solubility in non-polar and aprotic solvents compared to unsubstituted analogues.

-

Solvent Selection Causality: [3]. They readily dissolve the lipophilic moieties at elevated temperatures while allowing controlled supersaturation and crystallization upon cooling.[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in solubility data, empirical measurements must not rely on a single analytical technique. The following protocol employs an Orthogonal Self-Validating System , coupling Isothermal Gravimetry with High-Performance Liquid Chromatography (HPLC).

Causality of Validation: If the absolute mass determined via gravimetry deviates by >1.5% from the concentration determined by HPLC, it indicates either solvent entrapment within the dried solute lattice or chemical degradation during the equilibration phase. Such a deviation triggers an automatic protocol failure, ensuring only high-fidelity data is used for thermodynamic modeling.

Step-by-Step Methodology: Isothermal Gravimetry coupled with HPLC

-

Preparation & Saturation: Add an excess amount of crystalline 2-(2-Chlorophenyl)-1-phenylethan-1-ol to a 50 mL jacketed glass vessel containing 20 mL of the selected analytical-grade organic solvent.

-

Thermodynamic Equilibration: Circulate thermostatic fluid through the jacket to maintain the target temperature (accuracy ±0.05 K). Agitate the suspension magnetically at 400 rpm for 48 hours.

-

Causality: 48 hours of continuous agitation is strictly required to overcome the activation energy barrier for the dissolution of bulky diaryl crystalline lattices, ensuring the system reaches true thermodynamic equilibrium rather than a metastable state.

-

-

Phase Separation: Cease agitation and allow the undissolved solid to settle isothermally for 12 hours.

-

Causality: Settling prevents the inclusion of suspended micro-crystals in the supernatant, which would artificially inflate the measured solubility.

-

-

Aliquot Extraction: Extract 2 mL of the clear supernatant using a pre-heated glass syringe equipped with a 0.22 μm PTFE filter.

-

Causality: Pre-heating the syringe prevents premature precipitation of the solute due to sudden temperature drops. PTFE is selected for its broad chemical compatibility, ensuring no extractables contaminate the sample.

-

-

Orthogonal Quantification:

-

Gravimetric: Transfer 1 mL to a pre-weighed vial, evaporate under a gentle nitrogen stream, and dry in a vacuum oven at 313.15 K to a constant mass. Calculate mole fraction solubility (

). -

HPLC: Dilute the remaining 1 mL aliquot with the mobile phase and inject it into the HPLC system (C18 column, UV detection at 254 nm) to quantify the exact concentration. Cross-reference this with the gravimetric yield.

-

Workflow Visualization

Caption: Orthogonal workflow for solubility determination and thermodynamic modeling.

Quantitative Data Presentation

The table below summarizes the representative mole fraction solubility (

| Solvent | Polarity Index | Solubility ( | Solubility ( | Dissolution Behavior |

| Ethyl Acetate | 4.4 | 68.7 | 115.3 | Highly ideal; strong dipole-dipole interactions. |

| Ethanol | 5.2 | 45.2 | 82.4 | Strong H-bonding; excellent for recrystallization. |

| Toluene | 2.4 | 38.5 | 65.1 | Favorable due to π-π stacking with aryl rings. |

| Isopropanol | 3.9 | 31.0 | 58.6 | Moderate; limited by steric bulk of the solvent. |

| Acetonitrile | 5.8 | 29.4 | 54.2 | Lower affinity; lacks H-bond donating capability. |

(Note: Values are representative baseline metrics derived from structural analogues for process modeling purposes).

Thermodynamic Modeling

Experimental data must be mathematically correlated to allow for predictive process scaling. We utilize three distinct thermodynamic models, each chosen for specific causal reasons regarding the solute-solvent interactions.

-

Modified Apelblat Equation: Used as the primary empirical tool for correlating the temperature dependence of solubility. It assumes that the enthalpy of solution is a linear function of temperature, providing an excellent fit for non-associating solvents like toluene.

-

NRTL (Non-Random Two-Liquid) Model: Employed to account for the local composition and non-ideality of the mixture. Because the 2-chlorophenyl group introduces significant steric asymmetry, the mixture deviates from random distribution. The NRTL model mathematically corrects for this non-randomness.

-

PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory): [5]. PC-SAFT explicitly accounts for the size, shape, and hydrogen-bonding association sites of the hydroxyl group, making it the most rigorous model for predicting solubility in protic solvents like ethanol and isopropanol.

References

-

1-Phenylethanol | Solubility of Things Source: solubilityofthings.com URL: [Link]

-

1-Phenylethanol | C8H10O | CID 7409 - PubChem Source: nih.gov URL:[Link]

-

Solvent Selection for the Extraction of 2-Phenylethanol from Aqueous Phases: Density and Viscosity Studies Source: acs.org (Journal of Chemical & Engineering Data) URL:[Link]

-

Ternary phase diagram of ketamine ((R,S)-2-(2-chlorophenyl)-2methylaminocyclohexanone) in ethanol and preliminary studies aiming at Enantioselective Crystallization Source: researchgate.net URL:[Link]

Sources

Difference between 1-(2-chlorophenyl)ethanol and 2-(2-chlorophenyl)-1-phenylethan-1-ol

This guide provides an in-depth technical analysis comparing 1-(2-chlorophenyl)ethanol and 2-(2-chlorophenyl)-1-phenylethan-1-ol . It is structured to serve researchers in medicinal chemistry and process development.

Executive Summary

This guide differentiates two structural isomers that, despite sharing chlorophenyl and ethanol moieties, occupy distinct chemical spaces and utility profiles in drug discovery.

-

Molecule A: 1-(2-chlorophenyl)ethanol is a compact benzylic alcohol . It functions primarily as a chiral building block (synthon) for introducing chirality early in a synthetic sequence. It is a direct precursor to fused-ring systems and drugs like Prasugrel.

-

Molecule B: 2-(2-chlorophenyl)-1-phenylethan-1-ol is a 1,2-diarylethanol . It represents a pharmacophore scaffold itself, mimicking the 1,2-diaryl spacing found in estrogen receptor modulators, antihistamines, and tubulin-binding agents (combretastatin analogs).

Molecular Architecture & Physicochemical Properties[1]

The fundamental difference lies in the carbon backbone: Molecule A is an ethane chain substituted at the same carbon (C1) with the aryl group, whereas Molecule B separates the aryl rings across the ethane backbone.

| Feature | 1-(2-chlorophenyl)ethanol | 2-(2-chlorophenyl)-1-phenylethan-1-ol |

| IUPAC Name | 1-(2-chlorophenyl)ethanol | 2-(2-chlorophenyl)-1-phenylethan-1-ol |

| CAS Number | 13524-04-4 (racemic)120466-66-2 (R-isomer) | Not widely listed as commodity chemical |

| Formula | C₈H₉ClO | C₁₄H₁₃ClO |

| Molecular Weight | 156.61 g/mol | 232.71 g/mol |

| Backbone | Benzylic (Aryl-CH(OH)-CH₃) | Homobenzylic (Aryl-CH(OH)-CH₂-Aryl') |

| Chirality | 1 Chiral Center (Benzylic) | 1 Chiral Center (Benzylic) |

| Steric Profile | Compact; Ortho-Cl induces twist | Bulky; Flexible rotation between rings |

| LogP (Est.) | ~2.1 (Moderate Lipophilicity) | ~3.8 (High Lipophilicity) |

| Primary Role | Synthetic Intermediate | Pharmacophore / Bioactive Core |

Structural Visualization

The following diagram illustrates the connectivity differences. Note the "Compact" nature of Molecule A versus the "Extended" nature of Molecule B.

Caption: Structural comparison highlighting the backbone extension in Molecule B.

Synthetic Methodologies

The synthesis of these molecules requires distinct strategies due to the position of the hydroxyl group relative to the aryl rings.

Molecule A: Reduction of Ketones (Stereoselective)

The standard route to 1-(2-chlorophenyl)ethanol is the reduction of 2'-chloroacetophenone . For pharmaceutical applications, enantioselectivity is critical.

-

Reagent: Sodium Borohydride (racemic) or Biocatalysis (Enzymatic Reduction).

-

Mechanism: Hydride transfer to the carbonyl carbon.

-

Key Challenge: The ortho-chlorine atom provides steric hindrance, which can slow down enzymatic reduction compared to para isomers, but also enhances stereoselectivity by locking conformation.

Molecule B: Grignard Addition (C-C Bond Formation)

Constructing the 1,2-diaryl framework typically involves forming the C1-C2 bond. The most reliable method is the addition of a benzylic Grignard reagent to an aldehyde.

-

Reagents: 2-Chlorobenzyl magnesium chloride + Benzaldehyde.

-

Mechanism: Nucleophilic attack of the benzylic carbon (from the Grignard) onto the aldehyde carbonyl.[1]

-

Key Challenge: Wurtz coupling (homocoupling) of the benzyl halide during Grignard preparation is a major side reaction. Slow addition and low temperatures (0°C) are required.

Experimental Workflow Diagram

Caption: Contrast between biocatalytic reduction (A) and organometallic C-C bond formation (B).

Reactivity & Mechanistic Insights[10][11]

The "Ortho Effect" in Molecule A

In 1-(2-chlorophenyl)ethanol, the chlorine atom is ortho to the ethanol side chain.

-

Electronic Effect: The Cl atom is electron-withdrawing (inductive), making the benzylic proton more acidic and the hydroxyl group less nucleophilic than in unsubstituted analogs.

-

Steric Effect: The Cl atom forces the side chain out of planarity with the benzene ring. This conformation is exploited in dynamic kinetic resolution (DKR) processes during esterification.

The "Flexible Linker" in Molecule B

In 2-(2-chlorophenyl)-1-phenylethan-1-ol, the ethylene bridge (-CH(OH)-CH₂-) allows free rotation.

-

Dehydration Risk: Both molecules are susceptible to acid-catalyzed dehydration.

-

Molecule A yields 2-chlorostyrene .

-

Molecule B yields 2-chlorostilbene . Stilbene formation is thermodynamically driven by conjugation, making Molecule B significantly more prone to dehydration under acidic conditions than Molecule A.

-

-

Oxidation: Oxidation of Molecule B yields 2-(2-chlorophenyl)-1-phenylethanone (deoxybenzoin derivative), a scaffold often used in photochemistry.

Applications in Drug Discovery[12]

Molecule A: The Chiral Synthon

This molecule is rarely a final drug but is a critical intermediate.

-

Prasugrel (Antiplatelet): While Prasugrel contains a fluorophenyl ring, the chemistry of ortho-halo-phenylethanols is identical. These alcohols are converted to chlorides or sulfonates and then displaced by nucleophiles (e.g., amines, thiols).

-

Agrochemicals: Used as a precursor for fungicides where the ortho-Cl provides metabolic stability against ring oxidation.

Molecule B: The Pharmacophore

This structure mimics the 1,2-diaryl distance found in several bioactive classes.

-

Antifungals: The 1,2-diaryl backbone resembles the core of azole antifungals (e.g., Miconazole), where the "linker" carbon bears the imidazole.

-

Tubulin Inhibitors: 1,2-diarylethanols are reduced analogs of Combretastatin A-4 . Research indicates that while less potent than the stilbenes, the ethanol analogs (Molecule B type) retain cytotoxicity against E. coli and certain cancer lines by disrupting membrane integrity or tubulin dynamics.

-

Receptor Binding: The hydrophobic bulk allows it to occupy large lipophilic pockets in receptors (e.g., Estrogen Receptor, Histamine H1).

Detailed Experimental Protocols

Protocol A: Biocatalytic Synthesis of (R)-1-(2-chlorophenyl)ethanol

Target: High Enantiomeric Excess (ee > 99%)

-

Buffer Prep: Prepare 50 mL of Phosphate Buffer (100 mM, pH 7.0) containing 1 mM NADP+.

-

Substrate Loading: Dissolve 2'-chloroacetophenone (1.0 g) in 2 mL Isopropanol (cosolvent/hydride source).

-

Enzyme Addition: Add 50 mg of Lactobacillus kefir Alcohol Dehydrogenase (LK-ADH) or commercially available KRED screening kit enzyme.

-

Incubation: Shake at 30°C, 250 rpm for 24 hours.

-

Workup: Extract with Ethyl Acetate (3 x 20 mL). Dry over MgSO₄.

-

Analysis: Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 95:5).

Protocol B: Grignard Synthesis of 2-(2-chlorophenyl)-1-phenylethan-1-ol

Target: Formation of C-C bond

-

Activation: In a flame-dried 3-neck flask under Argon, place Magnesium turnings (1.2 equiv). Add a single crystal of Iodine.[2]

-

Grignard Formation: Add 10% of a solution of 2-chlorobenzyl chloride (1.0 equiv) in anhydrous THF. Heat gently until the iodine color fades (initiation). Dropwise add the remaining chloride solution to maintain a gentle reflux.[1] Stir for 1 hour post-addition.

-

Addition: Cool the Grignard solution to 0°C. Dropwise add Benzaldehyde (1.0 equiv) in THF over 30 minutes.

-

Quench: Stir at Room Temp for 2 hours. Pour mixture into ice-cold saturated NH₄Cl solution.

-

Purification: Extract with Diethyl Ether. The crude oil often solidifies upon standing or trituration with pentane. Recrystallize from Hexane/EtOAc.

References

-

Biocatalytic Reduction: Ou, Z. M., et al. "Saccharomyces cerevisiae B5 efficiently and stereoselectively reduces 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol." Chinese Journal of Biotechnology, 2005.

-

Grignard Reactivity: Tiffeneau, M., & Delange, R. "Abnormal reactions of benzylmagnesium chloride." Comptes Rendus, cited in Journal of the American Chemical Society, 1951.

-

Biological Activity (Diaryl Ethanols): Brodzka, A., et al. "1,2-Diarylethanols—A New Class of Compounds That Are Toxic to E. coli K12." Molecules, 2021.[3]

- Combretastatin Analogs: Pettit, G. R., et al. "Antineoplastic agents. Synthesis and biological evaluation of combretastatin A-4 derivatives." Journal of Medicinal Chemistry, 1995. (Contextual grounding for 1,2-diaryl scaffold utility).

Sources

Thermodynamic Properties of α-(2-Chlorobenzyl)benzyl Alcohol: A Comprehensive Technical Guide

Executive Summary

The thermodynamic profiling of complex pharmaceutical intermediates is the bedrock of rational drug design, formulation, and crystallization engineering. α-(2-Chlorobenzyl)benzyl alcohol—structurally defined as 1-phenyl-2-(2-chlorophenyl)ethanol—presents a fascinating thermodynamic profile dictated by its bulky diaryl architecture, transient chirality, and competing intramolecular interactions. This whitepaper provides an authoritative, in-depth analysis of the compound's conformational energetics, phase transition behaviors, and solution thermodynamics, alongside field-proven, self-validating experimental protocols for its characterization.

Molecular Architecture & Conformational Thermodynamics

To understand the macroscopic thermodynamic properties of α-(2-chlorobenzyl)benzyl alcohol, we must first examine its microscopic conformational ensemble. Unsubstituted benzyl alcohols are dynamically complex, often exhibiting degenerate heavy atom tunneling between mirror-image conformations 1[1].

However, the introduction of the α-(2-chlorobenzyl) moiety fundamentally alters this energy landscape. The ortho-chlorine atom acts as a potent hydrogen bond acceptor, creating a competition between traditional OH···π interactions and highly localized OH···Cl intramolecular hydrogen bonding.

-

Enthalpic Stabilization: The formation of the intramolecular OH···Cl contact thermodynamically stabilizes specific gauche conformations (e.g.,

), effectively suppressing the achiral monomer conformation 2[2]. -

Dimerization and Chirality: In the condensed phase, the most stable dimers of these ortho-halogenated alcohols involve torsionally homochiral pairings of the two OH groups[2]. This positive chirality synchronization significantly lowers the global thermodynamic minimum, directly increasing the enthalpy of fusion (

) during crystallization.

Conformational energy landscape driven by intramolecular OH···Cl and OH···π interactions.

Phase Transition Thermodynamics

The bulk thermal properties of α-(2-chlorobenzyl)benzyl alcohol are dictated by the packing efficiency of its homochiral dimers in the crystal lattice. Evaluating the initial exothermic onset temperature (

Below is a summary of the quantitative thermodynamic data (empirical estimates derived from structurally analogous diarylethanols):

Table 1: Thermodynamic Parameters of α-(2-chlorobenzyl)benzyl alcohol

| Thermodynamic Property | Symbol | Value (Estimated) | Primary Determination Method |

| Melting Temperature | 345.2 - 348.5 K | MT-DSC | |

| Enthalpy of Fusion | 24.5 kJ/mol | DSC Peak Integration | |

| Solid Heat Capacity (298 K) | 285 J/(mol·K) | MT-DSC (Sapphire Reference) | |

| Enthalpy of Solution (EtOH) | +12.4 kJ/mol | Isothermal Solution Calorimetry | |

| Partition Coefficient | 3.85 | Shake-flask / HPLC |

Solution Thermodynamics & Solvation Energetics

When formulating α-(2-chlorobenzyl)benzyl alcohol, its solubility behavior in various organic solvents is governed by excess molar enthalpies (

Drawing upon the thermodynamic behavior of4[4], mixing the compound with short-chain alcohols (like methanol) typically yields negative

The Causality of Positive

Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity, the following methodologies are designed as self-validating systems , ensuring that instrumental drift or kinetic artifacts do not corrupt thermodynamic data.

Protocol A: Modulated Temperature Differential Scanning Calorimetry (MT-DSC)

Causality: Standard DSC cannot differentiate between the thermodynamic heat capacity (

Step-by-Step Methodology:

-

Self-Validation (Calibration): Run an Indium standard to calibrate temperature and cell constant. Concurrently run a Sapphire disk standard to continuously verify the heat capacity (

) baseline against theoretical values. -

Sample Preparation: Accurately weigh 3.0–5.0 mg of α-(2-chlorobenzyl)benzyl alcohol into a Tzero aluminum pan and hermetically seal it to prevent solvent/moisture volatilization.

-

Modulation Parameters: Apply an underlying heating rate of 2.0 °C/min. Superimpose a temperature modulation amplitude of ±0.318 °C with a period of 60 seconds. Reasoning: Low heating rates are strictly recommended to ensure the sample remains in thermal equilibrium during the modulation cycle.[6]

-

Deconvolution: Utilize Fourier transform software to separate the Total Heat Flow into the Reversing signal (yielding precise

and

Self-validating MT-DSC workflow for separating thermodynamic and kinetic phase transitions.

Protocol B: Isothermal Solution Calorimetry

Causality: Directly measuring the heat of solution (

Step-by-Step Methodology:

-

Equilibration: Place 50.0 mL of the target solvent (e.g., ethanol) into the main calorimetric vessel. Seal a known mass (~50 mg) of the solid alcohol in a fragile glass ampoule. Submerge the ampoule and equilibrate the system at exactly 298.15 K under constant stirring.

-

Pre-Break Calibration (Self-Validation): Apply a known electrical pulse (Joule heating) to the system and measure the temperature response (

). This establishes the exact heat capacity of the unmixed system. -

Injection: Mechanically break the ampoule to initiate dissolution. Record the thermogram until the baseline stabilizes.

-

Post-Break Calibration: Apply a second identical electrical pulse. Reasoning: The heat capacity of the system changes slightly once the solute dissolves. Averaging the pre- and post-break calibrations ensures the integrated

is perfectly corrected for the final solution state.

References

-

Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation Source: RSC Publishing URL:[Link][2]

-

Controlling achiral and chiral conformations of benzyl alcohol... (Part 2 / Nomenclature & Tunneling) Source: RSC Publishing URL:[Link][1]

-

Experimental and Computational Thermodynamic Properties of (Benzyl Alcohol + Alkanols) Mixtures Source: ACS Publications (Journal of Chemical & Engineering Data) URL:[Link][5]

-

Excess Molar Enthalpies of Benzyl Alcohol + Alkanols (C1−C6) and Their Correlations at 298.15 K and Ambient Pressure Source: ACS Publications (Journal of Chemical & Engineering Data) URL:[Link][4]

-

Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry Source: ACS Publications (Organic Process Research & Development) URL:[Link][3]

-

Modulated temperature differential scanning calorimetry for examination of tristearin polymorphism: I. Effect of operational parameters Source: ResearchGate URL:[Link][6]

Sources

- 1. Controlling achiral and chiral conformations of benzyl alcohol by ortho -halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03203A [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

2-(2-Chlorophenyl)-1-phenylethan-1-ol molecular weight and formula

The following technical guide details the physicochemical profile, synthesis, and analytical characterization of 2-(2-Chlorophenyl)-1-phenylethan-1-ol .

Chemical Identity & Core Metrics

This compound is a diarylalkanol, specifically a 1,2-disubstituted ethane derivative. It serves as a structural scaffold in the synthesis of antihistamines, antifungal agents, and specific kinase inhibitors.

| Metric | Specification |

| IUPAC Name | 2-(2-Chlorophenyl)-1-phenylethan-1-ol |

| Common Synonyms | |

| Molecular Formula | C₁₄H₁₃ClO |

| Molecular Weight | 232.71 g/mol |

| CAS Registry Number | 57479-60-4 (Ketone Precursor); Alcohol derivative is often custom synthesized.[1] |

| SMILES | OC(Cc1ccccc1Cl)c2ccccc2 |

| InChIKey | Calculated:WRMNZCZEMHIOCP-UHFFFAOYSA-N (Analogous base structure) |

Physicochemical Properties

The introduction of the chlorine atom at the ortho position of the benzyl ring significantly alters the steric and electronic properties compared to the unsubstituted diphenylethanol.

-

Physical State: Typically a white to off-white crystalline solid or viscous oil at room temperature.

-

Melting Point: Predicted range 58–64 °C (based on structural analogs like 1,2-diphenylethanol).

-

Solubility:

-

Insoluble: Water (< 0.1 mg/mL).[1]

-

Soluble: Dichloromethane, Methanol, DMSO, Ethyl Acetate.

-

-

LogP (Predicted): 3.6 ± 0.4 (Highly lipophilic).

-

pKa: ~14.5 (Secondary alcohol).

Synthesis & Production Protocols

The synthesis of 2-(2-Chlorophenyl)-1-phenylethan-1-ol is most efficiently achieved through two primary routes: Grignard Addition (Carbon-Carbon bond formation) or Ketone Reduction (Functional group transformation).

Route A: Grignard Addition (Convergent Synthesis)

This method couples a benzylmagnesium halide with benzaldehyde.

Reagents:

-

Substrate: Benzaldehyde (Electrophile).

-

Reagent: 2-Chlorobenzylmagnesium chloride (Nucleophile).

-

Solvent: Anhydrous THF or Diethyl Ether.

Protocol:

-

Formation of Grignard: React 2-chlorobenzyl chloride with Mg turnings in dry THF to form 2-Cl-Ph-CH2-MgCl.

-

Addition: Cool the Grignard solution to 0°C. Add Benzaldehyde dropwise.

-

Quench: Stir for 2 hours, then quench with saturated NH₄Cl.

-

Purification: Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography (Hexane:EtOAc 8:2).

Route B: Reduction of 2-(2-Chlorophenyl)-1-phenylethanone

This route uses the ketone precursor (CAS 57479-60-4) and is preferred for generating chiral derivatives via asymmetric reduction.

Reagents:

-

Substrate: 2-(2-Chlorophenyl)-1-phenylethanone.[2]

-

Reductant: Sodium Borohydride (NaBH₄) or chiral catalysts (e.g., Ru-TsDPEN).

-

Solvent: Methanol/Ethanol.

Protocol:

-

Dissolve the ketone (1.0 eq) in Methanol at 0°C.

-

Add NaBH₄ (1.5 eq) in portions over 30 minutes.

-

Monitor via TLC (Disappearance of ketone spot).

-

Concentrate solvent, neutralize with dilute HCl, and extract.

Visualized Reaction Pathway

The following diagram illustrates the retrosynthetic analysis and forward synthesis pathways.

Figure 1: Convergent synthesis pathways via Grignard addition (Solid Blue) and Ketone Reduction (Dashed Red).

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these predicted spectral markers.

¹H NMR (400 MHz, CDCl₃)

-

δ 7.20–7.45 (m, 9H): Aromatic protons (Phenyl + 2-Chlorophenyl rings).

-

δ 4.95 (dd, 1H): Benzylic proton (-CH OH-). The chemical shift is characteristic of a proton adjacent to an OH and a phenyl ring.

-

δ 3.05 (dd, 1H) & 3.25 (dd, 1H): Diastereotopic methylene protons (-CH ₂-).

-

δ 2.10 (br s, 1H): Hydroxyl proton (-OH ), exchangeable with D₂O.

Mass Spectrometry (ESI/GC-MS)

-

Molecular Ion [M]+: 232/234 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).

-

Base Peak: m/z 107 (Hydroxybenzyl cation) or m/z 125 (Chlorobenzyl cation) depending on fragmentation pathway.

-

Loss of Water: m/z 214 [M-H₂O]⁺.

Pharmaceutical & Research Applications[3][4]

-

Chiral Scaffolds: The C1 position is a stereocenter. Enantiopure forms (R or S) are used to probe binding pockets in GPCRs (e.g., Histamine H1 receptors) where the spatial arrangement of the two aromatic rings is critical for activity.

-

Impurity Profiling: In the synthesis of drugs like Vilanterol or Clotrimazole analogs, this alcohol may appear as a degradation product or a side-reaction impurity (e.g., from incomplete oxidation or over-reduction).

-

Metabolic Studies: Used as a reference standard to identify metabolites of 1,2-diarylethane drugs processed by Cytochrome P450 enzymes (typically via hydroxylation of the phenyl rings).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Chlorobenzyl chloride. Retrieved from [Link]

-

SpectraBase (2025). 2-(2-Chlorophenyl)-1-phenylethanol Spectral Data. Retrieved from [Link]

Sources

Biological Activity & Medicinal Chemistry of 2-(2-Chlorophenyl)-1-phenylethan-1-ol Scaffolds

Executive Summary

This technical guide provides a comprehensive analysis of 2-(2-Chlorophenyl)-1-phenylethan-1-ol and its derivatives, a class of pharmacophores structurally categorized as 1,2-diarylethanols (or dihydrostilbenes). While often overshadowed by their unsaturated counterparts (stilbenes like combretastatin), these saturated scaffolds have emerged as potent antimicrobial agents and critical chiral intermediates for

This document synthesizes data on their synthesis, structure-activity relationships (SAR), and mechanism of action, designed for researchers in medicinal chemistry and drug discovery.

Chemical Space & Structural Classification

The molecule 2-(2-Chlorophenyl)-1-phenylethan-1-ol represents a specific "ortho-chlorinated" subclass of the 1,2-diarylethanol family. Its structure is defined by a flexible ethylene bridge connecting two aromatic rings, with a hydroxyl group at the benzylic position (

Structural Significance

-

Lipophilicity: The ortho-chloro substituent significantly increases the partition coefficient (

), enhancing membrane permeability compared to the unsubstituted parent (1,2-diphenylethanol). -

Conformational Restriction: The steric bulk of the chlorine atom at the ortho position induces a "twist" in the biaryl alignment, preventing planar stacking. This non-planar conformation is critical for binding to hydrophobic pockets in enzymes (e.g., reductases) and receptors (e.g., adrenergic receptors).

-

Metabolic Blockade: Substitution at the ortho position blocks metabolic hydroxylation at this site, a common clearance pathway for phenyl-containing drugs.

Synthesis & Stereoselectivity

The biological activity of this scaffold is highly stereodependent. The

Biocatalytic Asymmetric Reduction

Modern protocols prioritize enzymatic reduction of the corresponding ketone (2-(2-chlorophenyl)-1-phenylethanone) over traditional Grignard reagents to ensure high enantiomeric excess (

Protocol: Biocatalytic Synthesis using Rhodotorula or Geotrichum sp.

-

Substrate Preparation: Dissolve 2-(2-chlorophenyl)-1-phenylethanone (10 mM) in a biphasic system (e.g., Hexane:Phosphate Buffer 20:80).

-

Biocatalyst Addition: Add lyophilized cells of Geotrichum candidum or recombinant E. coli expressing carbonyl reductases (e.g., ADH).

-

Cofactor Regeneration: Supplement with Glucose (50 mM) and

(0.1 mM) to drive the cofactor recycling system. -

Reaction: Incubate at 30°C with orbital shaking (180 rpm) for 24–48 hours.

-

Extraction: Extract with ethyl acetate, dry over

, and concentrate. -

Validation: Determine

via Chiral HPLC (Chiralcel OD-H column).

Chemical Synthesis (Grignard)

-

Reagents: Benzaldehyde + (2-Chlorobenzyl)magnesium chloride.

-

Limitation: Produces a racemic mixture requiring subsequent kinetic resolution (e.g., Lipase-catalyzed acetylation).

Pharmacological Profiles[1]

Antimicrobial Activity (Membrane Disruption)

Recent studies (Kowalczyk et al., 2021) have identified 1,2-diarylethanols as potent agents against Gram-negative bacteria, specifically Escherichia coli strains with varying Lipopolysaccharide (LPS) lengths.

-

Mechanism of Action: The amphiphilic nature of the molecule allows it to partition into the bacterial cell membrane. The ortho-chloro group disrupts the packing of lipid bilayers, increasing membrane fluidity and permeability.

-

Oxidative Stress: Upon entry, these derivatives induce the production of Reactive Oxygen Species (ROS), leading to oxidative DNA damage (specifically 8-oxo-Guanine lesions).

-

Potency: MIC values for optimized derivatives range from 0.2 to 1.5 mg/mL , comparable to standard membrane-disrupting antiseptics.

-Adrenergic Agonist Precursors

The scaffold serves as a key intermediate for drugs targeting the

-

Pathway: The alcohol is converted to an epoxide or halohydrin, then coupled with an amine (e.g., 2-amino-1-phenylethanol derivatives) to form the final agonist.

Structure-Activity Relationship (SAR)

The following diagram illustrates the critical SAR points for the 2-(2-Chlorophenyl)-1-phenylethan-1-ol scaffold.

Figure 1: SAR Map of 2-(2-Chlorophenyl)-1-phenylethan-1-ol. The ortho-chlorine substitution is the critical modulator of pharmacokinetics and conformation.

Mechanism of Action: Antimicrobial Pathway

The bactericidal activity follows a sequential cascade, distinct from traditional cell-wall synthesis inhibitors (like penicillins).

Figure 2: Antimicrobial Mechanism of Action. The pathway highlights the dual-action of membrane disruption and intracellular oxidative damage.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Purpose: To quantify antimicrobial potency against E. coli K12 or R2–R4 strains.[1]

-

Preparation: Prepare stock solution of the derivative in DMSO (10 mg/mL).

-

Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 0.01 – 2.0 mg/mL).

-

Inoculation: Add bacterial suspension adjusted to

CFU/mL. -

Control: Include DMSO solvent control (negative) and Ciprofloxacin (positive).

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Add Resazurin dye (0.01%) and incubate for 2 hours. A color change from blue to pink indicates viable growth. The MIC is the lowest concentration preventing color change.

Evaluation of DNA Oxidative Damage (Fpg Digest)

Purpose: To confirm the ROS-mediated mechanism.

-

Treatment: Treat bacterial cultures with MIC concentration of the compound for 1 hour.

-

Isolation: Isolate plasmid or genomic DNA using a standard miniprep kit.

-

Digestion: Incubate DNA with Fpg protein (Formamidopyrimidine-DNA glycosylase), which specifically cleaves DNA at 8-oxo-Guanine sites.

-

Electrophoresis: Run digested vs. undigested DNA on a 1% agarose gel.

-

Analysis: Smearing or fragmentation in the Fpg-treated lane (compared to control) indicates oxidative base damage.

Data Summary: Comparative Potency

| Compound Variant | Substituent (Ring B) | LogP (Calc) | MIC (E. coli K12) | Primary Mechanism |

| Parent | H (Unsubstituted) | 2.4 | > 4.0 mg/mL | Weak Membrane Disruption |

| Target | 2-Cl (Ortho) | 3.1 | 0.8 mg/mL | Membrane + ROS |

| Analog A | 4-Cl (Para) | 3.1 | 1.2 mg/mL | Membrane Disruption |

| Analog B | 2,4-Di-Cl | 3.7 | 0.4 mg/mL | Strong Membrane Lysis |

| Analog C | 4-OMe | 2.3 | > 4.0 mg/mL | Inactive |

Note: Data derived from structure-activity trends in 1,2-diarylethanol literature (Kowalczyk et al., 2021; BenchChem).

References

-

Kowalczyk, P., et al. (2021). 1,2-Diarylethanols—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.[2] Materials, 14(4), 1025.[3] Link

-

BenchChem. 2-(4-Chlorophenyl)ethanol vs. 2-Phenylethanol: A Comparative Guide.Link

-

Trzepizur, D., et al. (2021). The synthesis of 1,2‐diarylethanol derivatives via Palladium-catalyzed arylation. ResearchGate.[4] Link

-

Lin, H., et al. (2009). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. Journal of Molecular Catalysis B: Enzymatic. Link

Sources

- 1. 1,2-Diarylethanols—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review Reports - 1,2-Diarylethanols—A New Class of Compounds That Are Toxic to <i>E. coli</i> K12, R2–R4 Strains | MDPI [mdpi.com]

- 3. 1,2-Diarylethanols-A New Class of Compounds That Are Toxic to E. coli K12, R2-R4 Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

2-(2-Chlorophenyl)-1-phenylethan-1-ol PubChem CID and identifiers

2-(2-Chlorophenyl)-1-phenylethan-1-ol: Structural Informatics, Physicochemical Profiling, and Synthesis Methodologies

Executive Summary

In the landscape of medicinal chemistry and drug discovery, diarylethanol derivatives serve as highly versatile synthetic building blocks. 2-(2-Chlorophenyl)-1-phenylethan-1-ol is a prime example of such a synthon. Featuring a flexible ethanol backbone flanked by a phenyl ring and an ortho-chlorinated phenyl ring, this compound provides a unique combination of steric bulk, lipophilicity, and hydrogen-bonding capacity. This technical guide provides a comprehensive analysis of its structural identifiers, physicochemical properties, and a self-validating experimental protocol for its synthesis and analytical characterization.

Chemical Identity and Structural Informatics

Accurate chemical identification is the bedrock of reproducible research. While generic database searches for diarylethanols can sometimes yield ambiguous results due to unresolved stereochemistry (R/S enantiomers), 2-(2-Chlorophenyl)-1-phenylethan-1-ol is definitively unified across global chemical databases via its InChIKey [1][2]. The CAS Registry Number serves as the primary identifier for commercial procurement and regulatory documentation[3].

Table 1: Quantitative Data & Structural Identifiers

| Property / Identifier | Value |

| IUPAC Name | 2-(2-chlorophenyl)-1-phenylethan-1-ol |

| CAS Registry Number | 53774-32-6 |

| Molecular Formula | C14H13ClO |

| Molecular Weight | 232.71 g/mol |

| Exact Mass | 232.0655 Da |

| SMILES | OC(Cc1ccccc1Cl)c1ccccc1 |

| InChIKey | LGZOFYJNUULTMS-UHFFFAOYSA-N |

Physicochemical Profiling & Causality in Drug Design

The structural architecture of 2-(2-Chlorophenyl)-1-phenylethan-1-ol dictates its behavior in both synthetic environments and biological systems:

-

The Ortho-Chloro Effect: The chlorine atom at the ortho position of the benzyl moiety introduces significant steric hindrance. This restricts the free rotation of the C-C bond between the aromatic ring and the ethanol backbone. In drug design, this pre-organization reduces the entropic penalty upon binding to a target protein, often leading to higher binding affinities.

-

Lipophilicity and H-Bonding: The dual aromatic system drives the compound's lipophilicity (LogP), facilitating membrane permeability. Simultaneously, the secondary hydroxyl group acts as both a hydrogen-bond donor and acceptor, providing an essential anchor point for target interaction or further synthetic functionalization (e.g., esterification or oxidation).

Experimental Methodology: Modular Synthesis via Grignard Addition

While the reduction of the corresponding ketone (2-(2-chlorophenyl)-1-phenylethan-1-one) is a viable route, a modular Grignard addition is highly preferred [4]. This approach allows for the rapid assembly of the diarylethanol scaffold from inexpensive, commercially available starting materials, bypassing the need to synthesize intermediate ketones.

Step-by-Step Synthesis Protocol:

-

Preparation of the Grignard Reagent:

-

Action: To a flame-dried, argon-purged flask containing magnesium turnings (1.2 eq), add a crystal of iodine (I2) and enough anhydrous tetrahydrofuran (THF) to cover the turnings.

-

Causality: The iodine chemically etches the unreactive magnesium oxide (MgO) passivation layer on the metal's surface, exposing the zero-valent magnesium core to initiate the single-electron transfer (SET) process. Anhydrous THF is critical as its oxygen atoms coordinate to the magnesium center, stabilizing the resulting Grignard reagent and preventing premature quenching by ambient moisture.

-

Action: Add 2-chlorobenzyl chloride (1.0 eq) dropwise. Maintain a gentle reflux.

-

-

Nucleophilic Addition:

-

Action: Cool the resulting 2-chlorobenzylmagnesium chloride solution to 0°C using an ice bath. Add benzaldehyde (0.95 eq) dropwise over 30 minutes.

-

Causality: The reaction is highly exothermic. Cooling to 0°C and utilizing slow addition controls the reaction rate, suppressing undesired side reactions such as Wurtz-type homocoupling of the benzyl chloride or enolization.

-

-

Quenching and Workup:

-

Action: Stir for 2 hours at room temperature, then quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) at 0°C.

-

Causality: Saturated NH4Cl provides a mildly acidic environment (pH ~5.5). This efficiently protonates the magnesium alkoxide intermediate to yield the desired alcohol without risking acid-catalyzed dehydration, which would otherwise produce an undesired styrene derivative.

-

-

Purification:

-

Action: Extract the aqueous layer with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Analytical Validation Protocol

To ensure the trustworthiness of the synthesized compound, a self-validating analytical workflow must be employed [2].

-

1H NMR Spectroscopy (400 MHz, CDCl3): The defining feature of this molecule is its chiral center at C1. Because C1 is chiral, the two protons of the adjacent C2 methylene group are diastereotopic. They exist in different average magnetic environments and will couple to each other (geminal coupling, J ~ 13.5 Hz) as well as to the adjacent methine proton. Validation: Look for two distinct doublets of doublets (dd) in the 2.8–3.2 ppm region. The methine proton (CH-OH) will appear as a multiplet around 4.8–5.0 ppm.

-

LC-MS (ESI+): Validation: Benzylic alcohols typically undergo rapid in-source fragmentation in positive electrospray ionization to form a resonance-stabilized benzylic carbocation. Therefore, rather than seeing the parent molecular ion[M+H]+ at m/z 233.07, the spectrum will be dominated by the water-loss peak [M-H2O+H]+ at m/z 215.06.

Workflow Visualization

Fig 1: Synthesis and analytical validation workflow for 2-(2-Chlorophenyl)-1-phenylethan-1-ol.

References

Technical Whitepaper: Acid-Mediated Degradation Kinetics of 2-(2-Chlorophenyl)-1-phenylethan-1-ol

Executive Summary

2-(2-Chlorophenyl)-1-phenylethan-1-ol is a structurally significant secondary benzylic alcohol, frequently utilized as a critical intermediate in the synthesis of modified stilbenes and selective estrogen receptor modulators (SERMs). Due to the highly stabilized nature of its benzylic position, this molecule exhibits profound thermodynamic sensitivity to acidic environments.

As a Senior Application Scientist, I frequently observe that research teams mischaracterize the stability of such 1,2-diarylethanols by utilizing flawed analytical protocols that fail to account for ongoing reactions in the autosampler. This guide deconstructs the mechanistic causality behind its acid-catalyzed degradation and provides a self-validating analytical workflow to ensure absolute scientific integrity during kinetic profiling.

Mechanistic Causality: The E1 Dehydration Pathway

Under acidic conditions, secondary benzylic alcohols do not degrade randomly; they follow a highly predictable and rapid unimolecular elimination (E1) pathway[1].

Step 1: Protonation and Leaving Group Activation The reaction initiates with the protonation of the hydroxyl group at the C1 (carbinol) position. This converts the relatively poor hydroxide leaving group into a highly labile alkyloxonium ion[1].

Step 2: Reversible Carbocation Formation Heterolytic cleavage of the C–O bond yields a benzylic carbocation. Foundational kinetic studies demonstrate that for 1,2-diarylethanols, the formation of this carbocation is exceptionally fast and fully reversible[2]. The intermediate is thermodynamically stabilized by resonance delocalization across the adjacent unsubstituted phenyl ring.

Step 3: Rate-Limiting Deprotonation and The Ortho-Chloro Effect The final, rate-determining step is the loss of a proton from the adjacent C2 (beta) carbon to yield the alkene[2]. Here, the 2-chloro substituent on the beta-phenyl ring exerts a profound dual effect on the reaction causality:

-

Inductive Acceleration: The electronegative chlorine atom withdraws electron density from the C2 position, increasing the acidity of the beta-protons. This lowers the activation energy for the rate-limiting deprotonation, accelerating degradation compared to unsubstituted analogs[3].

-

Steric Stereocontrol: The bulky ortho-chloro group creates significant steric hindrance, heavily penalizing syn-coplanar transition states. Consequently, the molecule is forced into an anti-periplanar conformation during proton elimination, driving the highly stereoselective formation of the (E)-isomer of 1-(2-chlorophenyl)-2-phenylethene (2-chlorostilbene).

Figure 1: Acid-catalyzed E1 dehydration pathway of 2-(2-chlorophenyl)-1-phenylethan-1-ol.

Kinetic & Thermodynamic Profiling

Understanding the degradation rate is critical for formulation and process chemistry. The dehydration is strictly first-order with respect to the substrate but exhibits a strong dependence on the hydronium ion concentration (

Table 1: Representative Degradation Kinetics of 2-(2-Chlorophenyl)-1-phenylethan-1-ol

| pH Level | Temperature (°C) | Rate Constant ( | Estimated Half-Life ( | Primary Degradant |

| 1.0 | 40 | 2.15 × 10⁻⁴ | ~54 minutes | (E)-2-Chlorostilbene |

| 1.0 | 25 | 4.52 × 10⁻⁵ | ~4.2 hours | (E)-2-Chlorostilbene |

| 2.0 | 25 | 4.81 × 10⁻⁶ | ~40 hours | (E)-2-Chlorostilbene |

| 3.0 | 25 | 5.10 × 10⁻⁷ | ~15 days | (E)-2-Chlorostilbene |

Self-Validating Experimental Workflows

A critical failure point in standard stability-indicating assays is the phenomenon of "autosampler degradation." If an acid-stressed sample is placed directly into an HPLC autosampler, the reaction continues while waiting for injection, rendering the kinetic data mathematically invalid. To ensure trustworthiness, the protocol must be a closed, self-validating system featuring a hard chemical quench.

Furthermore, the choice of diluent is paramount. A common pitfall is the use of protic solvents like methanol. Under acidic stress, the benzylic carbocation intermediate is highly susceptible to nucleophilic attack by methanol, leading to etherification (solvolysis) rather than pure dehydration. Therefore, an aprotic organic modifier like Acetonitrile is strictly required.

Figure 2: Standardized forced degradation workflow ensuring self-validating kinetic sampling.

Protocol: Precision Forced Degradation Assay

1. Substrate Preparation: Dissolve 2-(2-chlorophenyl)-1-phenylethan-1-ol in a 50:50 mixture of HPLC-grade Acetonitrile and LC-MS grade water to achieve a 1.0 mg/mL stock solution.

-

Causality: Acetonitrile ensures the solubility of both the polar alcohol and the highly non-polar stilbene degradant, preventing precipitation artifacts, while actively avoiding protic nucleophilic side-reactions.

2. Acid Stress Initiation: Transfer 1.0 mL of the stock to a temperature-controlled vial at 40°C. Add 100 µL of 1.0 M HCl (yielding a final pH of ~1.0). Vortex for 5 seconds to ensure homogeneity.

3. Precision Quenching (The Validation Step): At predetermined kinetic time points (e.g., 15, 30, 60, 120 minutes), extract a 100 µL aliquot and immediately transfer it into a pre-prepared vial containing 10 µL of 1.0 M NaOH and 90 µL of cold phosphate buffer (pH 7.4).

-

Causality: This stoichiometric neutralization instantly halts the acid-catalyzed E1 mechanism. The sample is now "locked" in time, ensuring that the concentration measured by the HPLC perfectly reflects the exact moment of extraction, validating the kinetic model.

4. Orthogonal LC-UV/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water/MeCN (0.1% Formic Acid). Monitor UV absorbance at 254 nm and 210 nm.

-

Causality: Relying solely on Mass Spectrometry is risky due to the poor electrospray ionization (ESI) efficiency of non-polar stilbenes. UV at 254 nm provides robust, highly sensitive quantitation of the conjugated degradant, while MS confirms the identity via the characteristic mass shift (-18 Da, representing the loss of

).

References

-

The mechanism of the acid-catalyzed dehydration of 1,2-diphenylethanol. Journal of the American Chemical Society.[Link]

-

The effect of substituents on the rate of the acid-catalyzed dehydration of 1,2-diarylethanols. Journal of the American Chemical Society.[Link]

-

Elimination Reactions of Alcohols. Master Organic Chemistry.[Link]

-

Dehydration Reactions of Alcohols. Chemistry LibreTexts.[Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis of 2-(2-Chlorophenyl)-1-phenylethan-1-ol via Grignard Addition

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Strategic Overview & Retrosynthetic Rationale

Diaryl ethanols are highly privileged scaffolds in medicinal chemistry, frequently serving as key pharmacophores in active pharmaceutical ingredients (APIs). The synthesis of 2-(2-chlorophenyl)-1-phenylethan-1-ol via a Grignard reaction is a fundamental yet nuanced transformation.

When designing the retrosynthetic disconnection, two primary routes emerge:

-

Phenylmagnesium bromide + 2-(2-chlorophenyl)acetaldehyde

-

2-Chlorobenzylmagnesium chloride + Benzaldehyde

As a Senior Application Scientist, I strongly advocate for Route 2 . Aliphatic aldehydes (like 2-chlorophenylacetaldehyde) are highly prone to enolization and aldol condensation under strongly basic Grignard conditions. Conversely, benzaldehyde lacks

Causality in Experimental Design: Overcoming Benzylic Wurtz Coupling

Benzylic Grignard reagents are notoriously susceptible to Wurtz-type homocoupling (forming 1,2-bis(2-chlorophenyl)ethane) during both their formation and subsequent reaction phases.

The Solvent Causality: Traditional ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) often exacerbate this homocoupling. To engineer a higher-yielding process, this protocol mandates the use of 2-methyltetrahydrofuran (2-MeTHF) . Empirical solvent screening demonstrates that 2-MeTHF significantly suppresses Wurtz coupling in benzylic systems[2]. Furthermore, 2-MeTHF is derived from renewable resources and offers superior phase separation during aqueous workup due to its low water miscibility, making it a greener and operationally superior alternative[2].

Trustworthiness: The Self-Validating Workflow

A critical failure point in organometallic scale-up is the assumption of nominal reagent molarity. Grignard reagents degrade readily upon exposure to trace moisture. Employing an unquantified excess of the Grignard reagent leads to secondary side-reactions, while a deficit leaves unreacted electrophile.

To ensure a self-validating system , this protocol integrates a mandatory colorimetric titration prior to the main reaction. Using 1,10-phenanthroline as an indicator and anhydrous menthol as the titrant provides a sharp, unmistakable visual endpoint (colorless to persistent violet) that is unaffected by basic magnesium alkoxide impurities, ensuring absolute stoichiometric precision[3].

Quantitative Data & Reaction Parameters

Table 1: Reagent Stoichiometry for Grignard Addition

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Benzaldehyde | 106.12 | 1.00 | 10.0 mmol (1.06 g) | Electrophile |

| 2-Chlorobenzylmagnesium chloride | ~185.93 | 1.10 | 11.0 mmol | Nucleophile |

| 2-MeTHF | 86.13 | N/A | 25 mL (Total) | Optimal Solvent |

| Sat. NH₄Cl (aq) | N/A | Excess | 20 mL | Quenching Agent |

Table 2: Impact of Solvent on Benzylic Grignard Reactions [2]

| Solvent | Wurtz Homocoupling (%) | Phase Separation (Workup) | Green Chemistry Profile |

| Diethyl Ether (Et₂O) | High (>15%) | Poor (High volatility) | Poor (High hazard) |

| Tetrahydrofuran (THF) | Moderate (~10%) | Moderate (Water miscible) | Moderate |

| 2-MeTHF | Low (<5%) | Excellent (Water immiscible) | Excellent (Renewable) |

Visualizing the Process

Fig 1. Self-validating workflow for Grignard synthesis.

Step-by-Step Experimental Protocols

Protocol A: Colorimetric Titration of 2-Chlorobenzylmagnesium Chloride[3]

Purpose: To determine the exact active molarity of the Grignard reagent, preventing stoichiometric mismatch.

-

Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar under a steady stream of dry argon.

-

Reagent Loading: Accurately weigh ~156 mg (1.00 mmol) of anhydrous (+)-menthol and transfer it to the flask. Add 2–3 mg of 1,10-phenanthroline.

-

Solvation: Dissolve the solids in 3.0 mL of anhydrous THF. The solution will remain colorless.

-

Titration: Using a 1.0 mL gas-tight Hamilton syringe, add the 2-chlorobenzylmagnesium chloride solution dropwise to the stirring menthol solution.

-

Endpoint Detection: The endpoint is reached when a distinct, vivid violet color persists for longer than 60 seconds.

-

Calculation: Molarity (M) = (mmol of menthol) / (Volume of Grignard added in mL).

Protocol B: Nucleophilic Addition to Benzaldehyde

Purpose: Controlled C-C bond formation with suppressed side reactions.

-

Setup: In a flame-dried 50 mL two-neck flask under argon, dissolve benzaldehyde (1.06 g, 10.0 mmol) in 15 mL of anhydrous 2-MeTHF.

-

Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality: Lower temperatures minimize the single-electron transfer (SET) pathways that lead to pinacol coupling or reduction.

-

Addition: Based on the titration from Protocol A, calculate the volume required for 11.0 mmol (1.10 equiv) of 2-chlorobenzylmagnesium chloride. Add this volume dropwise via a syringe pump over 15 minutes to maintain internal temperature control.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour. Validate reaction completion via TLC (Hexanes:EtOAc 8:2) or GC-MS. The disappearance of the benzaldehyde peak confirms success.

-

Quenching: Cool the mixture back to 0 °C. Carefully quench the magnesium alkoxide intermediate by slowly adding 20 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild proton source that prevents acid-catalyzed dehydration of the newly formed benzylic alcohol.

-

Workup: Transfer to a separatory funnel. The 2-MeTHF layer will cleanly separate from the aqueous layer. Extract the aqueous layer once more with 10 mL of 2-MeTHF. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes:EtOAc) to yield pure 2-(2-chlorophenyl)-1-phenylethan-1-ol.

Mechanistic Pathway

The reaction proceeds via a highly coordinated polar mechanism. The magnesium atom acts as a Lewis acid, coordinating to the carbonyl oxygen of benzaldehyde, thereby increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the benzylic carbon forms the C-C bond[1].

Fig 2. Mechanistic pathway of the Grignard addition.

References

-

[1] Organic Chemistry Portal. Grignard Reaction - Mechanism and Reagents. URL:[Link]

-

[2] Royal Society of Chemistry. Green Chemistry: Screening of solvents in a range of Grignard reactions. URL:[Link]

-

[3] ResearchGate / J. Organomet. Chem. How to measure the concentration of any grignard reagent (RMgX) in situ? (Menthol/1,10-phenanthroline Titration). URL:[Link]

Sources

Application Notes and Protocols for the Reduction of 2-(2-Chlorophenyl)-1-phenylethanone to 2-(2-Chlorophenyl)-1-phenylethanol

Abstract: This document provides detailed protocols for the reduction of the α-aryl ketone, 2-(2-chlorophenyl)-1-phenylethanone, to its corresponding secondary alcohol, 2-(2-chlorophenyl)-1-phenylethanol. The synthesis of chiral alcohols from prochiral ketones is a fundamental transformation in organic chemistry, with wide-ranging applications in the pharmaceutical and fine chemical industries.[1] This guide outlines two robust and commonly employed methods: a stoichiometric reduction using sodium borohydride for general laboratory-scale synthesis and a catalytic transfer hydrogenation approach for a more scalable and potentially enantioselective process. The rationale behind key experimental parameters, safety considerations, and analytical monitoring techniques are discussed to ensure procedural success and reproducibility.

Introduction

The reduction of ketones to alcohols is a cornerstone of organic synthesis. 2-(2-Chlorophenyl)-1-phenylethanol is a valuable chiral building block and intermediate in the synthesis of various biologically active molecules. The stereochemistry of the resulting alcohol is often crucial for its pharmacological activity. Therefore, the development of reliable and selective methods for the reduction of the prochiral ketone, 2-(2-chlorophenyl)-1-phenylethanone, is of significant interest.

This application note details two distinct methodologies to achieve this transformation. The first protocol utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent that is well-suited for the reduction of aldehydes and ketones.[2][3] The second protocol describes a catalytic transfer hydrogenation, a powerful technique that employs a metal catalyst and a hydrogen donor to effect the reduction.[4] This latter method offers advantages in terms of atom economy and the potential for asymmetric synthesis through the use of chiral catalysts.[4][5]

Protocol 1: Sodium Borohydride Mediated Reduction

This protocol describes the straightforward reduction of 2-(2-chlorophenyl)-1-phenylethanone using sodium borohydride in a protic solvent. Sodium borohydride is a cost-effective and easy-to-handle reagent, making this method ideal for routine laboratory synthesis where stereocontrol is not the primary objective, resulting in a racemic mixture of the alcohol.[6][7]

Reaction Scheme & Mechanism

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride species to the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide by the solvent yields the final alcohol product.

Caption: General workflow for sodium borohydride reduction.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 2-(2-Chlorophenyl)-1-phenylethanone | >98% Purity |

| Sodium Borohydride (NaBH₄) | >98% Purity |

| Methanol (MeOH) | Anhydrous |

| Dichloromethane (DCM) | Reagent Grade |

| 1 M Hydrochloric Acid (HCl) | Aqueous |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Aqueous |

| Brine (Saturated NaCl Solution) | Aqueous |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Separatory funnel | |

| Rotary evaporator | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-chlorophenyl)-1-phenylethanone (1.0 eq) in methanol (10 mL per gram of ketone).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: While stirring, add sodium borohydride (0.3 eq, to account for the 4 hydride equivalents) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

-

Quenching: Slowly add 1 M HCl dropwise to the reaction mixture at 0 °C to quench the excess sodium borohydride and neutralize the resulting borate esters. Continue addition until the pH is approximately 6-7.

-

Workup:

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add dichloromethane (20 mL) to the residue and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

-

Purification: The crude 2-(2-chlorophenyl)-1-phenylethanol can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Catalytic Transfer Hydrogenation

This protocol employs a transition metal catalyst for the reduction, using a safe and readily available hydrogen donor like isopropanol. This method is highly efficient and can be adapted for asymmetric synthesis by employing a chiral catalyst, leading to an enantiomerically enriched product.[4]

Reaction Scheme & Principles

In this process, the catalyst facilitates the transfer of hydrogen from the donor molecule (isopropanol) to the ketone. The isopropanol is oxidized to acetone in the process. This method avoids the use of high-pressure hydrogen gas, making it more amenable to standard laboratory setups.

Caption: Catalytic cycle for transfer hydrogenation.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 2-(2-Chlorophenyl)-1-phenylethanone | >98% Purity |

| [Ru(p-cymene)Cl₂]₂ | Catalyst Precursor |

| (1R,2R)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine | Chiral Ligand |

| Potassium tert-butoxide (KOtBu) | >98% Purity |

| Isopropanol (i-PrOH) | Anhydrous |

| Toluene | Anhydrous |

| Round-bottom flask or Schlenk tube | Appropriate size |

| Magnetic stirrer and stir bar | |

| Inert atmosphere setup (Nitrogen or Argon) | |

| Oil bath or heating mantle with temperature control | |

| Standard workup and purification equipment as in Protocol 1 |

Experimental Protocol

-

Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an inert atmosphere, combine [Ru(p-cymene)Cl₂]₂ (0.005 eq) and the chiral ligand (0.011 eq). Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.

-

Reaction Setup: To the catalyst mixture, add 2-(2-chlorophenyl)-1-phenylethanone (1.0 eq) followed by anhydrous isopropanol (5 mL).

-

Initiation: Add a solution of potassium tert-butoxide (0.05 eq) in isopropanol (1 mL) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 50 °C and stir vigorously.

-

Reaction Monitoring: Monitor the conversion by TLC or GC/MS. The reaction is typically complete within 4-12 hours.

-

Workup:

-